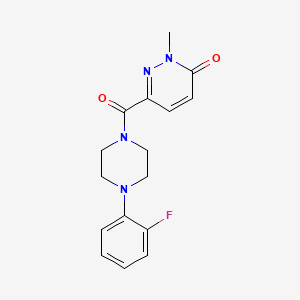

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate. This intermediate is then reacted with 2-methylpyridazin-3(2H)-one in the presence of a coupling agent such as carbonyldiimidazole to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, ensures consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with altered functional groups.

Applications De Recherche Scientifique

Therapeutic Potential

The compound is primarily investigated for its pharmacological properties. Its structure, featuring a piperazine moiety, suggests possible interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit significant antidepressant effects. For example, compounds similar to 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one have been shown to act as selective serotonin reuptake inhibitors (SSRIs). These compounds may enhance serotonergic transmission, which is a common mechanism in the treatment of depression .

Antimicrobial Properties : The compound's potential as an antimicrobial agent has also been explored. Piperazine derivatives are known to possess antibacterial and antifungal activities. In particular, studies have indicated that modifications to the piperazine ring can enhance the efficacy against various pathogens .

Case Studies

Several studies have documented the effects and applications of compounds related to this compound.

Mécanisme D'action

The mechanism of action of 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

- 6-(4-(2-bromophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Uniqueness

Compared to its analogs, 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one exhibits unique properties due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic profiles. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its molecular targets.

Activité Biologique

The compound 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a derivative of pyridazinone, which has garnered attention for its potential biological activity, particularly as an inhibitor of monoamine oxidase (MAO). This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 3,6-dichloropyridazine and (2-fluorophenyl)piperazine. The reaction is conducted in ethanol to yield various derivatives. The specific synthetic route for This compound includes hydrolysis and condensation reactions, with detailed methodologies available in literature .

Monoamine Oxidase Inhibition

One of the primary areas of investigation for this compound is its inhibitory effect on monoamine oxidase enzymes, particularly MAO-A and MAO-B.

- Inhibition Potency : Among synthesized derivatives, the compound demonstrated significant inhibitory activity against MAO-B with an IC50 value of 0.013 µM, indicating high potency. Comparatively, other derivatives showed varying degrees of inhibition with IC50 values ranging from 0.039 µM to higher values depending on their structural modifications .

- Selectivity : The selectivity index for MAO-B inhibition was notably high, suggesting that these compounds could be developed as therapeutic agents for neurodegenerative diseases like Alzheimer’s disease. The selectivity indices for the most potent inhibitors were reported as 120.8 and 107.4 for two leading candidates .

Cytotoxicity Studies

In vitro cytotoxicity assessments were performed using L929 fibroblast cells to evaluate the safety profile of the active compounds.

- Cytotoxic Effects : The compound This compound exhibited a lower cytotoxic profile compared to others in its class. Specifically, it did not induce significant cell death at various concentrations tested (up to 100 µM), whereas other derivatives like T3 showed complete cell death at similar concentrations .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to the MAO-B enzyme. Results indicated favorable binding interactions, suggesting that structural modifications could further enhance its inhibitory properties.

| Compound | IC50 (µM) | Selectivity Index | Cytotoxicity (L929) |

|---|---|---|---|

| T6 | 0.013 | 120.8 | Low |

| T3 | 0.039 | 107.4 | High |

Case Studies

Recent studies have highlighted the potential application of MAO inhibitors in treating depression and neurodegenerative disorders:

- Alzheimer's Disease : Given the role of MAO-B in neurodegeneration, compounds like This compound could serve as lead candidates for drug development targeting Alzheimer's disease due to their selectivity and potency against MAO-B .

- Parkinson's Disease : Similar mechanisms suggest that these compounds may also be beneficial in managing symptoms associated with Parkinson's disease by modulating neurotransmitter levels through MAO inhibition.

Propriétés

IUPAC Name |

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c1-19-15(22)7-6-13(18-19)16(23)21-10-8-20(9-11-21)14-5-3-2-4-12(14)17/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBJVCCEHQTKTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.